
The Fungal Origins and Biosynthesis of PF-
1163A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-1163A

Cat. No.: B15622924 Get Quote

An In-depth Examination of a Novel Antifungal Depsipeptide

Abstract
PF-1163A is a fungal secondary metabolite that has garnered significant interest within the

scientific community due to its potent and specific antifungal activity. This technical guide

provides a comprehensive overview of the origin, isolation, biological activity, and biosynthesis

of PF-1163A, tailored for researchers, scientists, and drug development professionals. The

compound, a unique 13-membered depsipeptide, is produced by a strain of Penicillium sp. and

exerts its antifungal effect through the targeted inhibition of ergosterol biosynthesis. This

document details the experimental protocols for the fermentation of the producing organism,

the isolation and purification of PF-1163A, and the assessment of its biological activity.

Furthermore, it elucidates the compound's novel biosynthetic pathway, which involves a

noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid

enzyme.

Origin and Discovery
The compound PF-1163A was first isolated from the fermentation broth of a Penicillium

species.[1] The producing organism was cultured on a solid rice medium, from which PF-
1163A and its analogue, PF-1163B, were extracted and subsequently purified.[1] Initial

screenings revealed its potent growth inhibitory activity against the pathogenic fungus Candida

albicans, with the notable characteristic of low cytotoxicity against mammalian cells.[1]
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Physicochemical Properties
The structure of PF-1163A was elucidated through spectroscopic analyses and X-ray

crystallography of a derivative.[2] It is characterized as a 13-membered macrocyclic compound,

a depsipeptide, containing a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] PF-
1163A is a more polar form of PF-1163B.[3]

Property Value Reference

Molecular Formula C27H43NO6 [3]

Molecular Weight 477.6 g/mol [3]

CAS Number 258871-59-9 [3]

Appearance An oil [3]

Solubility
Soluble in DMF, DMSO,

Ethanol, Methanol
[3][4]

Biological Activity: Antifungal Action
PF-1163A exhibits potent and specific antifungal activity, primarily against Candida albicans.[1]

Its mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the

fungal cell membrane.[1][5] Specifically, PF-1163A targets and inhibits C-4 sterol methyl

oxidase (Erg25p), an essential enzyme in the ergosterol pathway.[5][6] This inhibition leads to

the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting

fungal cell membrane integrity and inhibiting growth.[6]

Organism Assay Activity Reference

Candida albicans MIC 8 µg/mL [3]

Saccharomyces

cerevisiae

IC50 (Ergosterol

Synthesis)
12 ng/mL [3][7]

Saccharomyces

cerevisiae

MIC (Erg25p

inhibition)
12.5 µg/mL [3][7]
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Biosynthesis of PF-1163A
The biosynthesis of PF-1163A is orchestrated by a biosynthetic gene cluster featuring a

noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid

enzyme. The key enzymes involved are PfaA (a PKS-NRPS hybrid), PfaB (a

prenyltransferase), and PfaC (a methyltransferase). The biosynthetic pathway has been

elucidated through heterologous expression experiments in Aspergillus oryzae.

The process begins with the PKS-NRPS hybrid enzyme, PfaA, which is notable for its unusual

domain organization, including tandem condensation (C) domains. PfaA is responsible for the

synthesis of the polyketide backbone and its conjugation with an amino acid. The subsequent

steps involve modifications by other enzymes in the cluster to yield the final PF-1163A
structure.
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Proposed biosynthetic pathway of PF-1163A.
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Experimental Protocols
Fermentation of Penicillium sp. for PF-1163A Production
This protocol is based on the solid-state fermentation method originally used for the discovery

of PF-1163A.[1]

Materials:

Producing strain: Penicillium sp.

Solid medium: Rice

Culture vessels: Suitable flasks for solid-state fermentation

Incubator

Procedure:

Prepare the solid rice medium in the culture vessels and sterilize by autoclaving.

Inoculate the sterile rice medium with a spore suspension or mycelial culture of the

Penicillium sp. strain.

Incubate the solid cultures under static conditions at an appropriate temperature (typically

25-28°C) for a period sufficient for secondary metabolite production (e.g., 14-21 days).

Monitor the cultures for fungal growth and the production of PF-1163A.

Extraction and Purification of PF-1163A
This protocol outlines the general steps for the extraction and purification of PF-1163A from the

solid fermentation culture.[1]

Materials:

Ethyl acetate

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/pdf/Challenges_in_Massarilactone_H_purification_from_fungal_broth.pdf
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/product/b15622924?utm_src=pdf-body
https://www.benchchem.com/pdf/Challenges_in_Massarilactone_H_purification_from_fungal_broth.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sephadex LH-20

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Rotary evaporator

Chromatography columns

Procedure:

Extraction:

Harvest the solid culture from the fermentation vessels.

Extract the culture material exhaustively with ethyl acetate.

Combine the ethyl acetate extracts and concentrate under reduced pressure using a

rotary evaporator to yield a crude extract.

Silica Gel Column Chromatography:

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica

gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g.,

hexane-ethyl acetate followed by ethyl acetate-methanol).

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those

containing PF-1163A.

Pool the PF-1163A-containing fractions and concentrate.

Sephadex LH-20 Column Chromatography:

Dissolve the partially purified material in a suitable solvent (e.g., methanol) and apply it to

a Sephadex LH-20 column.

Elute the column with the same solvent.
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Collect fractions and analyze for the presence of pure PF-1163A.

Combine the pure fractions and evaporate the solvent to obtain purified PF-1163A.
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Ethyl Acetate Extraction

Crude Extract

Silica Gel Column
Chromatography

Partially Purified PF-1163A

Sephadex LH-20
Chromatography

Pure PF-1163A
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General workflow for the purification of PF-1163A.

Antifungal Susceptibility Testing (Broth Microdilution)
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This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC)

of an antifungal agent against Candida albicans.

Materials:

Candida albicans strain (e.g., ATCC 90028)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

PF-1163A stock solution in a suitable solvent (e.g., DMSO)

Sterile 96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation:

Culture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C

for 24 hours.

Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5

McFarland standard.

Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum

concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.

Drug Dilution:

Prepare serial twofold dilutions of PF-1163A in RPMI 1640 medium in the 96-well plate.

Include a drug-free well as a positive growth control and an uninoculated well as a

negative control.

Inoculation and Incubation:

Add the prepared yeast inoculum to each well.
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Incubate the plate at 35°C for 24-48 hours.

MIC Determination:

Determine the MIC as the lowest concentration of PF-1163A that causes a significant

inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

This can be assessed visually or by reading the optical density at a suitable wavelength

(e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay
This protocol describes a method to assess the impact of PF-1163A on the sterol profile of

Saccharomyces cerevisiae.

Materials:

Saccharomyces cerevisiae strain

Yeast growth medium (e.g., YPD)

PF-1163A

Reagents for sterol extraction (e.g., alcoholic KOH, n-heptane)

Derivatizing agent (e.g., BSTFA with 1% TMCS)

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Yeast Culture and Treatment:

Grow S. cerevisiae in liquid medium to mid-log phase.

Treat the culture with PF-1163A at a desired concentration (and a solvent control).

Continue incubation for a defined period.

Sterol Extraction:
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Harvest the yeast cells by centrifugation.

Saponify the cell pellet with alcoholic KOH.

Extract the non-saponifiable lipids (sterols) with n-heptane.

Evaporate the n-heptane to dryness.

Derivatization and GC-MS Analysis:

Derivatize the dried sterol extract to form trimethylsilyl (TMS) ethers using a derivatizing

agent.

Analyze the derivatized sample by GC-MS to separate and identify the different sterols

based on their retention times and mass spectra.

Compare the sterol profiles of the PF-1163A-treated and control samples to identify the

accumulation of precursors (e.g., 4,4-dimethylzymosterol) and the reduction of ergosterol.

Conclusion
PF-1163A stands out as a promising antifungal agent with a well-defined and specific

mechanism of action. Its origin from a Penicillium species and its unique biosynthetic pathway

involving a noncanonical PKS-NRPS hybrid enzyme highlight the vast and underexplored

chemical diversity within the fungal kingdom. The detailed protocols provided in this guide offer

a framework for researchers to further investigate PF-1163A and related compounds, paving

the way for the development of new and effective antifungal therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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